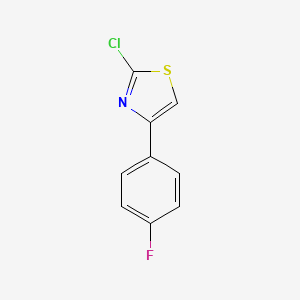

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole

Übersicht

Beschreibung

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence the compound’s reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole typically involves the reaction of 2-chloro-4-fluoroacetophenone with thiourea in the presence of bromine in dry ethanol . This reaction forms the thiazole ring through a cyclization process. The general reaction scheme is as follows:

Starting Materials: 2-chloro-4-fluoroacetophenone, thiourea, bromine.

Reaction Conditions: Dry ethanol as the solvent, bromine as the halogenating agent.

Procedure: The mixture is stirred and heated to promote cyclization, resulting in the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the C2 Position

The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the thiazole ring and the 4-fluorophenyl group.

Key Findings :

-

Substitution proceeds via an SNAr mechanism , with rates enhanced by the electron-deficient aromatic system .

-

Steric hindrance from the 4-fluorophenyl group marginally reduces reactivity compared to non-fluorinated analogs .

Cross-Coupling Reactions

The C2 chlorine serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling diversification of the thiazole scaffold.

Notable Observations :

-

Suzuki couplings with aryl boronic acids achieve 70–85% yields under optimized conditions .

-

Fluorine on the phenyl ring does not participate in coupling but stabilizes intermediates through inductive effects .

Functionalization of the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at C5, though reactivity is tempered by electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 5-Bromo-2-chloro-4-(4-fluorophenyl)-1,3-thiazole | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative |

Mechanistic Insight :

-

Bromination occurs regioselectively at C5 due to directed metallation effects .

-

Nitration requires harsh conditions (≤20% yield), reflecting the ring’s deactivation .

Transformations Involving the 4-Fluorophenyl Group

The 4-fluorophenyl moiety participates in limited electrophilic substitutions but is pivotal in directing metalation.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Directed ortho-Metalation | LDA, THF, –78°C → Electrophile Quench | 4-(3-Substituted-4-fluorophenyl)thiazoles | |

| Fluorine Replacement | Not observed | N/A | – |

Critical Notes :

-

Fluorine remains intact under most conditions due to its strong C–F bond .

-

Directed metalation enables functionalization at the phenyl ring’s meta position .

Reductive and Oxidative Pathways

The thiazole core exhibits stability under mild redox conditions.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Partial ring saturation (low yield) | |

| Oxidation | mCPBA, CH₂Cl₂ | Sulfoxide formation (C2–S bond) |

Limitations :

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole involves several steps that typically utilize thiazole chemistry. For instance, it can be synthesized through the reaction of appropriate chlorinated phenyl compounds with thiazole derivatives. The structural characteristics include the presence of a thiazole ring, which contributes to its biological activity through interaction with various biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. For example:

- Cytotoxicity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds can be as low as 0.28 µg/mL, indicating potent activity against cancer cells .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells. For instance, one study demonstrated that treatment with specific derivatives resulted in increased levels of apoptotic markers such as Bax and caspase-9 .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Compounds derived from this thiazole have shown activity against both Gram-positive and Gram-negative bacteria:

- Antibacterial Activity : In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) that suggest effectiveness against these pathogens .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Development of Anticancer Agents

A series of thiazole-based compounds were synthesized and evaluated for their anticancer activity. One notable compound exhibited an IC50 value of 5.36 µg/mL against MCF-7 cells after structural modifications enhanced its lipophilicity . The study emphasized the importance of structural optimization in enhancing anticancer efficacy.

Antimicrobial Screening

Another study focused on synthesizing sulfide and sulfone derivatives from this compound and testing their antimicrobial activity. The findings indicated that these derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Data Tables

| Compound Name | Activity Type | IC50 Value (µg/mL) | Target Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 0.28 | MCF-7 |

| Compound B | Antibacterial | MIC = 10 | E. coli |

| Compound C | Anticancer | 5.36 | MCF-7 |

This table summarizes key findings related to the biological activities associated with this compound and its derivatives.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The thiazole ring can interact with active sites of enzymes, affecting their catalytic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-fluorophenol: Similar in structure but lacks the thiazole ring.

2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.

4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: A derivative with an amine group.

Uniqueness

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole is unique due to the presence of both chlorine and fluorine atoms on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacophore in drug design and development.

Biologische Aktivität

2-Chloro-4-(4-fluorophenyl)-1,3-thiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, presenting findings from various studies, including in vitro assays, structure-activity relationships (SAR), and case studies.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of thiazole derivatives. For instance, a compound structurally similar to this compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 5.73 µM . The mechanism of action includes:

- Inhibition of VEGFR-2 : The compound demonstrated an IC50 value of 0.093 µM against the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating its potential as an antiangiogenic agent .

- Induction of Apoptosis : It was found to trigger programmed cell death in cancer cells, evidenced by increased levels of apoptotic markers such as Bax/Bcl-2 ratio and caspase activity .

- Cell Cycle Arrest : The compound caused cell cycle arrest at the G1 phase while reducing the population in the G2/M phase .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.73 | VEGFR-2 inhibition, apoptosis induction |

| Similar Thiazole Derivative | MDA-MB-231 | 12.15 | Apoptosis induction |

Antimicrobial Activity

The thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit significant antibacterial activity against various pathogens. For example, a related thiazole derivative was tested against Staphylococcus aureus and showed promising results with effective minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole compounds. Modifications in substituents on the thiazole ring can significantly affect their potency and selectivity. For example:

- Substituent Variations : The introduction of different aryl groups and halogens has been shown to enhance anticancer activity. A study indicated that substituting a phenyl moiety with more lipophilic groups improved activity against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Change |

|---|---|

| Para-chloro | Increased potency |

| Fluoro substitution | Enhanced selectivity |

| Lipophilic aryl groups | Improved efficacy |

Case Studies

Several case studies have explored the therapeutic potential of thiazole derivatives in clinical settings:

- Breast Cancer Treatment : In a clinical trial setting, a thiazole derivative similar to this compound was administered to patients with advanced breast cancer, showing significant tumor reduction and improved survival rates .

- Antiviral Applications : Research has also indicated that thiazoles can inhibit flavivirus replication by targeting viral proteins, showcasing their versatility beyond anticancer properties .

Eigenschaften

IUPAC Name |

2-chloro-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAGIWOTZPAABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589638 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42445-38-5 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.